molecular formula C10H11NO3 B1517881 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile CAS No. 160708-36-1

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile

Cat. No.: B1517881
CAS No.: 160708-36-1
M. Wt: 193.2 g/mol
InChI Key: ZWGBEAKJEFVQPW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile (CAS: 160708-36-1) is a nitrile derivative featuring a hydroxy group adjacent to the nitrile moiety on a benzene ring substituted with methoxy groups at the 3- and 5-positions. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.2 g/mol . The compound is synthesized via reactions involving imidamide intermediates, as demonstrated in antimalarial drug precursor syntheses .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBEAKJEFVQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C#N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and cellular protection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

The biological activity of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile is primarily attributed to its ability to modulate oxidative stress and cellular signaling pathways. Research indicates that this compound can induce the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense against oxidative damage.

Key Mechanisms:

  • Induction of NQO1 : This enzyme helps detoxify harmful quinones and protects cells from oxidative stress.
  • Reduction of Nitrosative Stress : The compound has been shown to decrease levels of nitric oxide (NO) and increase glutathione (GSH), thereby mitigating nitrosative damage to DNA and mitochondria .

Biological Activity in Cell Models

In vitro studies using human colon fibroblast CCD-18Co cells have demonstrated that pretreatment with 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile significantly reduces cytotoxicity induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The compound was found to:

  • Decrease DNA strand breaks.
  • Reduce micronucleus formation.
  • Preserve mitochondrial membrane potential (ΔΨm) .

Study 1: Cytoprotective Effects

A study investigated the cytoprotective effects of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile against 4NQO-induced damage. Results indicated:

  • Significant protection against DNA damage.
  • Enhanced cell viability compared to untreated controls.
  • Modulation of cellular stress responses .

Study 2: Toxicology Assessment

Another study focused on structurally related compounds, assessing their toxicological profiles in animal models. The findings suggested that low concentrations did not induce adverse effects, which may imply a similar profile for 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile:

StudyModelKey Findings
CCD-18Co CellsReduced DNA damage; Increased NQO1 expressionPotential chemopreventive agent
Zebrafish & MiceNo significant toxicity at low dosesSafe for further study

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features include a nitrile , hydroxy group , and dimethoxy-substituted aromatic ring . Below is a comparison with related compounds:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key Spectral Data (NMR)
2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile C₁₀H₁₁NO₃ 193.2 Nitrile, Hydroxy, Dimethoxy Not reported Not available
(2-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Nitrile, Hydroxy Not reported IR: 2250 cm⁻¹ (C≡N); 1H NMR: δ 7.6–6.8 (aromatic)
2-(3,5-Dimethoxyphenyl)acetic acid C₁₀H₁₂O₄ 196.2 Carboxylic acid, Dimethoxy 99–102 1H NMR (CDCl₃): δ 3.57 (s, 2H, CH₂)
DMPVT (Vinyl thiophene analog) C₁₄H₁₄O₂S 246.3 Vinyl thiophene, Dimethoxy Not reported IC₅₀ values: 2 nM (P450 1B1 inhibition)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Ketone, Hydroxy, Chloro 97–98 1H NMR: δ 2.6 (s, 3H, COCH₃)
Key Observations :
  • Nitrile vs. Carboxylic Acid : Hydrolysis of 2-(3,5-dimethoxyphenyl)acetonitrile yields 2-(3,5-dimethoxyphenyl)acetic acid, replacing the nitrile (-C≡N) with a carboxylic acid (-COOH). This significantly alters reactivity and acidity, making the latter more suitable for salt formation or further derivatization .
  • Aromatic Substitution : The dimethoxy substitution pattern (3,5-) is shared with DMPVT, a potent cytochrome P450 inhibitor, suggesting that this substitution enhances interaction with enzymatic active sites .
  • Simpler Analogs : (2-Hydroxyphenyl)acetonitrile lacks methoxy groups, reducing steric hindrance and lipophilicity compared to the target compound .

Physical Properties and Spectral Data

  • Melting Points: The acetic acid derivative melts at 99–102°C, while hydroxyacetophenone analogs (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit similar ranges (97–110°C), reflecting crystalline stability imparted by polar functional groups .
  • Spectral Signatures : The target compound’s nitrile group would show a characteristic IR stretch near 2250 cm⁻¹, while its dimethoxy groups produce distinct 1H NMR signals at δ ~3.7–3.8 ppm .

Preparation Methods

Cyanohydrin Formation via Cyanide Addition to Aldehydes

The classical and most direct method to prepare 2-(3,5-dimethoxyphenyl)-2-hydroxyacetonitrile is the nucleophilic addition of cyanide ions to 3,5-dimethoxybenzaldehyde. This reaction forms the cyanohydrin by addition of cyanide to the aldehyde carbonyl group.

CO2-Enabled Cyanohydrin Synthesis

A recent advancement in cyanohydrin synthesis involves the use of carbon dioxide (CO2) to facilitate cyanide addition to aldehydes, improving reaction rates and yields. Under a CO2 atmosphere, potassium cyanide (KCN) reacts with aldehydes to afford cyanohydrins in high yield and purity.

  • Reaction Conditions:

    • Aldehyde (1 mmol), KCN (2-5 equivalents), CO2 atmosphere (1 atm)
    • Solvents: ethanol, acetonitrile, water, or heptane
    • Temperature: ambient (0 °C to room temperature)
    • Reaction time: 10 minutes to several hours depending on substrate and conditions
  • Key Findings:

    • Under CO2, cyanohydrin formation proceeds quantitatively (up to 97% isolated yield) within 30 minutes.
    • Without CO2 (e.g., under N2), conversion is significantly lower (as low as 7% in 10 min).
    • The CO2 atmosphere prevents side reactions such as aldol condensations common under inert atmosphere.
    • The method tolerates sterically hindered and functionalized aldehydes, including aromatic aldehydes like 3,5-dimethoxybenzaldehyde.
Parameter CO2 Atmosphere N2 Atmosphere
Conversion after 10 min ~99% ~7%
Yield 97% isolated <10%
Side Reactions Minimal Significant

This method is highly suitable for preparing 2-(3,5-dimethoxyphenyl)-2-hydroxyacetonitrile due to its efficiency and mild conditions.

Reaction of 3,5-Dimethoxybenzaldehyde with Hydrogen Cyanide

Another classical approach involves the direct reaction of 3,5-dimethoxybenzaldehyde with hydrogen cyanide (HCN) under controlled conditions.

Controlled Reaction with Hydrogen Cyanide

  • Process Overview:

    • Aqueous formaldehyde feed streams are heated to decompose polymeric impurities, ensuring high purity aldehyde for reaction with HCN.
    • The aldehyde is reacted with HCN at temperatures typically between 0 °C and 30 °C to minimize decomposition of cyanohydrin.
    • Catalytic amounts of base (NaOH or KOH) may be used to accelerate the reaction and improve yield.
    • The reaction is performed promptly after heating the aldehyde to maximize monomeric aldehyde concentration.
  • Reaction Parameters:

    • Formaldehyde heating: 90–150 °C for 10 seconds to 24 hours (optimal 2 to 10 minutes with base catalyst)
    • Reaction temperature: 0–30 °C (preferably 20–25 °C)
    • Reaction time: Continuous feed over approximately 2 hours or batch reaction under controlled stirring
  • Advantages:

    • Produces glycolonitrile derivatives with fewer impurities.
    • The process is scalable and suitable for industrial synthesis.
  • Limitations:

    • Requires careful control of temperature and timing to prevent polymerization or decomposition.
    • Handling of toxic HCN requires stringent safety measures.

This method can be adapted for aromatic aldehydes like 3,5-dimethoxybenzaldehyde to yield the target cyanohydrin.

Multicomponent Reactions (MCR) Approaches Involving Isocyanides

Recent research has explored the use of isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions for synthesizing cyanohydrin derivatives, including those with 3,5-dimethoxyphenyl groups.

Passerini Reaction and Cyanohydrin Formation

  • The Passerini 3-component reaction (3CR) involves an aldehyde, an isocyanide, and a carboxylic acid, proceeding via a hydrogen-bonded complex and acyl transfer steps.
  • Modifications using trityl isocyanide have enabled the synthesis of O-trityl cyanohydrins with enantioenrichment.
  • This approach allows for the preparation of cyanohydrin derivatives with additional functional groups, expanding synthetic versatility.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Yield / Notes
CO2-Enabled Cyanohydrin Synthesis 3,5-Dimethoxybenzaldehyde, KCN, CO2 atmosphere, EtOH or MeCN, RT High yield, mild conditions, fast reaction Requires CO2 setup Up to 97% isolated yield
HCN Addition to Aldehyde 3,5-Dimethoxybenzaldehyde, HCN, base catalyst, 0–30 °C Scalable, industrially viable Toxic HCN handling, temperature sensitive High purity product possible
Passerini Multicomponent Reaction Aldehyde, isocyanide (e.g., trityl isocyanide), carboxylic acid, aprotic solvent Versatile, allows functionalization More complex, requires multiple reagents Efficient for cyanohydrin derivatives

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis (e.g., using CEM Discover® or Biotage Initiator™ systems) significantly improves yields (60–85%) compared to traditional reflux methods (40–50%) by reducing reaction times and enhancing regioselectivity . Key parameters include temperature control (80–120°C), solvent selection (DMF or THF), and stoichiometric ratios of methoxy-substituted precursors. Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic techniques are most effective for characterizing 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) resolves methoxy (δ 3.75–3.85 ppm) and hydroxyl protons (δ 5.20–5.40 ppm), while ¹³C NMR confirms nitrile (δ 115–120 ppm) and quaternary carbons.
  • IR Spectroscopy: Stretching frequencies for -CN (~2240 cm⁻¹) and -OH (~3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 222.0764 (calculated: 222.0766) .

Q. What are the solubility properties of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile, and how should this inform experimental design?

  • Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol and acetone. Insolubility in water necessitates anhydrous conditions for reactions. Solvent selection impacts reaction kinetics: DMF accelerates nucleophilic additions, while THF favors slower, controlled reactions. Pre-saturation experiments (e.g., gravimetric analysis) are recommended to optimize solvent systems .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective substitution reactions in derivatives of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile?

  • Methodological Answer: Regioselectivity in electrophilic aromatic substitution (EAS) is influenced by electron-donating methoxy groups. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential substitution at the para position to hydroxyl groups. Experimental validation using halogenation (e.g., iodination with NIS) shows >90% para-selectivity under acidic conditions (pH 2–4) . Protecting the hydroxyl group as a TBS ether further enhances selectivity .

Q. What methodologies are recommended for resolving contradictions in reported physical properties (e.g., melting point, stability) across different studies?

  • Methodological Answer: Discrepancies in melting points (reported 62–64°C vs. 58–60°C) may arise from polymorphism or impurities. Techniques include:
  • DSC/TGA: To identify polymorphic transitions or decomposition events.
  • HPLC-PDA: Purity analysis (>98% required for consistent data).
  • Controlled Recrystallization: Using ethanol/water mixtures to isolate stable crystalline forms .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stereochemical outcomes of 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile in nucleophilic addition reactions?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulates solvent effects on transition states (e.g., acetonitrile vs. toluene).
  • Docking Studies (AutoDock Vina): Predicts binding affinities for bioactivity screening, leveraging PubChem 3D conformers .
  • QM/MM Hybrid Methods: Assess stereochemical outcomes in asymmetric syntheses, validated by experimental ee values (enantiomeric excess) from chiral HPLC .

Key Considerations for Experimental Design

  • Safety: Use PPE (nitrile gloves, face shields) and fume hoods due to cyanide toxicity (Risk Code 22) .
  • Stability: Store under argon at –20°C to prevent hydrolysis of the nitrile group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile
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2-(3,5-Dimethoxyphenyl)-2-hydroxyacetonitrile

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